molecular formula C18H22N2O6 B15261617 tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

Cat. No.: B15261617
M. Wt: 362.4 g/mol
InChI Key: DSPBPZCPWOBHFN-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the nitro group and the tert-butyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro or ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary from mild to harsh, depending on the specific transformation required.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce a nitroso compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with various biological targets make it a subject of interest in the development of new pharmaceuticals.

Medicine

In medicine, tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate could be explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability or selectivity for specific biological targets.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as increased rigidity or specific electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the spirocyclic structure may interact with biological macromolecules in unique ways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones

Uniqueness

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which is not commonly found in many organic compounds. This structure can impart unique physical and chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 6-nitro-4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22N2O6/c1-17(2,3)26-16(22)19-8-4-7-18(11-19)10-14(21)13-9-12(20(23)24)5-6-15(13)25-18/h5-6,9H,4,7-8,10-11H2,1-3H3

InChI Key

DSPBPZCPWOBHFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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